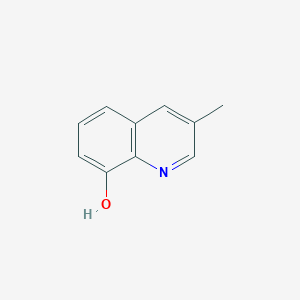
3-Methylchinolin-8-ol
Übersicht
Beschreibung
3-Methylquinolin-8-ol is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methyl group at the third position and a hydroxyl group at the eighth position. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of compounds related to 3-Methylquinolin-8-ol, such as 8-methylquinoline derivatives, has been extensively studied. For instance, the CpCo(III)-catalyzed C(sp3)–H bond alkenylation of 8-methylquinoline with alkynes demonstrates a highly regioselective and stereoselective method for modifying the quinoline structure . Similarly, the CpRh(III)-catalyzed regioselective C(sp3)-H methylation of 8-methylquinolines with organoboron reagents provides a pathway to monomethylated products . These methods highlight the potential for creating derivatives of 3-Methylquinolin-8-ol through selective bond activation and functionalization.
Molecular Structure Analysis
The molecular structure of related compounds, such as the acetone adduct of trans-methyliodo-8-hydroxyquinolinatocarbonyltriphenylphosphinerhodium(III), has been determined through crystallography, revealing an octahedral configuration around the rhodium atom . This insight into the coordination chemistry of quinoline derivatives is valuable for understanding the reactivity and potential applications of 3-Methylquinolin-8-ol.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is diverse. For example, organorhodium(III) complexes of 8-methylquinoline have been synthesized, which react with various ligands to form different complexes characterized by spectroscopic methods . Additionally, the synthesis of 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines involves a Sandmeyer-like reaction, which could be relevant for the functionalization of 3-Methylquinolin-8-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and structure of arsenic 2-methyl-8-mercaptoquinolinate provide insights into the coordination environment and bond lengths, which can affect the properties of the compound . Moreover, the synthesis, structure, and physico-chemical properties of 3-methyl derivatives of l-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinoline offer a glimpse into the tautomeric forms and their stability in different states, which is crucial for understanding the behavior of 3-Methylquinolin-8-ol .
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenprodukt
3-Methylchinolin-8-ol wird als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind Verbindungen, die bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) verwendet werden. Sie spielen eine entscheidende Rolle bei der Entwicklung vieler Medikamente.
Chemische Synthese
Diese Verbindung wird in verschiedenen Bereichen der Forschung eingesetzt, darunter die chemische Synthese . Chemische Synthese beinhaltet die Herstellung komplexer chemischer Verbindungen aus einfacheren. Dies ist ein wichtiger Prozess in der Medikamentenforschung und -entwicklung.
Materialwissenschaften
This compound wird auch im Bereich der Materialwissenschaften eingesetzt . Materialwissenschaften befassen sich mit der Entdeckung und Entwicklung neuer Materialien. Die Forschung in diesem Bereich kann zur Entwicklung neuer Materialien mit verbesserten Eigenschaften für verschiedene Anwendungen führen.
Chromatographie
Diese Verbindung wird in der Chromatographieforschung eingesetzt . Chromatographie ist eine Technik zur Trennung von Gemischen. Sie wird in der biochemischen Forschung häufig zur Trennung und Analyse komplexer Gemische eingesetzt.
Analytische Forschung
This compound wird in der analytischen Forschung eingesetzt . Analytische Forschung beinhaltet die Analyse von Substanzen, um ihre Zusammensetzung zu bestimmen. Dies ist in vielen Bereichen entscheidend, darunter Umweltwissenschaften, Forensik und Qualitätskontrolle.
Industrielle Chemie
This compound hat Anwendungen in der industriellen Chemie . Industrielle Chemie beinhaltet die Produktion von chemischen Verbindungen für den Einsatz in verschiedenen Industrien. Dies kann alles von Pharmazeutika bis hin zu Farbstoffen und Beschichtungen umfassen.
Obwohl dies einige der bekannten Anwendungen von this compound sind, ist es wichtig zu beachten, dass die Forschung fortgesetzt wird und in Zukunft neue Anwendungen entdeckt werden könnten. Wie immer sollte diese Verbindung aufgrund ihrer potenziellen Gefahren mit entsprechenden Sicherheitsvorkehrungen verwendet werden .
Wirkmechanismus
Target of Action
3-Methylquinolin-8-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline derivatives have been known to interact with a wide range of targets, including various enzymes and receptors, contributing to their diverse biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interaction between 3-Methylquinolin-8-ol and its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methylquinolin-8-ol is not readily available. These properties play a crucial role in determining the bioavailability of a compound. Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Given its structural similarity to other quinoline derivatives, it may exhibit a range of biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
The action, efficacy, and stability of 3-Methylquinolin-8-ol can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s storage temperature is typically at room temperature , suggesting that it may be stable under these conditions.
Safety and Hazards
Zukünftige Richtungen
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that the transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
Eigenschaften
IUPAC Name |
3-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPOFWYKNOUJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402027 | |
| Record name | 3-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75457-13-5 | |
| Record name | 3-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



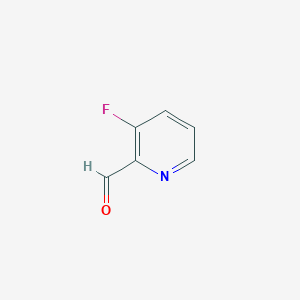



![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)



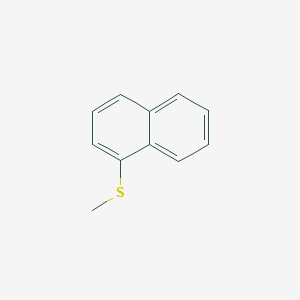
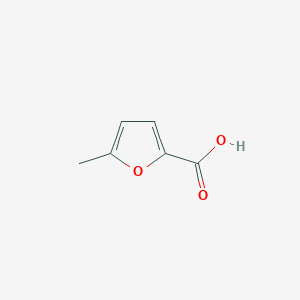
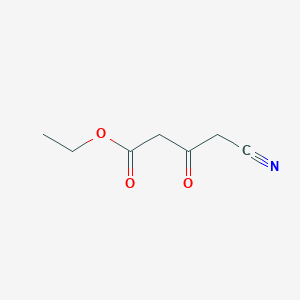
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
